molecular formula C12H18ClNO3 B13615745 methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride

methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride

Katalognummer: B13615745
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: DUXZJBRGAPXPCQ-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst to form methyl 4-(4-methoxyphenyl)butanoate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the ester group can produce alcohols.

Wirkmechanismus

The mechanism of action of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C12H18ClNO3

Molekulargewicht

259.73 g/mol

IUPAC-Name

methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m1./s1

InChI-Schlüssel

DUXZJBRGAPXPCQ-HNCPQSOCSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C[C@H](CC(=O)OC)N.Cl

Kanonische SMILES

COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.